molecular formula C11H10NP B8515220 Pyridylphenylphosphine

Pyridylphenylphosphine

Cat. No.: B8515220
M. Wt: 187.18 g/mol
InChI Key: WMBHDEVGELKZPU-UHFFFAOYSA-N
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Description

Pyridylphenylphosphine, specifically bis(2-pyridyl)phenylphosphine (PhPPy₂), is a tertiary phosphine ligand featuring a central phosphorus atom bonded to one phenyl group and two pyridyl substituents. Its structure combines the σ-donor capability of phosphorus with the π-accepting and σ-donating properties of pyridyl nitrogen atoms, enabling versatile coordination chemistry. This ligand is widely employed in synthesizing transition metal complexes, particularly copper-based systems, where it facilitates mixed-valence states and stabilizes dinuclear or polymeric architectures . For example, [Cu₂(μ-PhPPy₂)₂(μ-SO₄)]∞ forms a luminescent monodimensional polymer, highlighting its utility in materials science . This compound’s dual functionality (N,P-chelation) distinguishes it from simpler phosphines, making it valuable in catalysis and photophysical applications.

Properties

Molecular Formula

C11H10NP

Molecular Weight

187.18 g/mol

IUPAC Name

phenyl(pyridin-2-yl)phosphane

InChI

InChI=1S/C11H10NP/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9,13H

InChI Key

WMBHDEVGELKZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Pyridylphenylphosphine’s pyridyl groups introduce electronic and steric differences compared to analogous phosphines:

Compound Molecular Formula Key Substituents Donor Atoms Coordination Behavior
This compound C₁₆H₁₃N₂P Phenyl, 2-pyridyl N, P Bidentate (N,P) or bridging ligand
Triphenylphosphine C₁₈H₁₅P Three phenyl groups P Monodentate ligand
Diphenylphosphine C₁₂H₁₁P Two phenyl groups P Monodentate, highly reactive
Methyldiphenylphosphine C₁₃H₁₃P Methyl, two phenyl P Monodentate, less steric hindrance
  • Electronic Effects : Pyridyl groups enhance π-backbonding and stabilize low-oxidation-state metals, unlike purely σ-donating phenyl groups in triphenylphosphine .
  • Steric Profile : The planar pyridyl rings create a larger coordination sphere compared to methyldiphenylphosphine, favoring polynuclear complexes .

Coordination Chemistry

  • This compound : Forms dinuclear Cu(I)/Cu(II) complexes via N,P-chelation, enabling mixed-valence states and redox activity .
  • Triphenylphosphine: Primarily binds as a monodentate ligand (e.g., in Pd(PPh₃)₄), lacking directional π-interactions .
  • Diphenylphosphine : Highly reactive and pyrophoric, limiting its use in air-sensitive applications unless stabilized .

Stability and Reactivity

  • Air Sensitivity : Diphenylphosphine ignites spontaneously in air , whereas this compound’s aromatic substituents improve stability, though handling under inert atmospheres is still recommended .
  • Thermal Stability : this compound-based copper polymers ([Cu₂(μ-PhPPy₂)₂(μ-SO₄)]∞) retain structural integrity up to 200°C, outperforming simpler phosphine complexes .

Key Research Findings

  • Synthetic Flexibility : this compound derivatives are synthesized via nucleophilic substitution, with pyridyl groups introduced through lithiation or Grignard reactions .
  • Spectroscopic Insights : UV-Vis and EPR studies confirm charge-transfer transitions in Cu(I)/Cu(II)-PhPPy₂ complexes, absent in triphenylphosphine systems .
  • Safety Profile : Unlike diphenylphosphine (corrosive, flammable ), this compound’s hazards are mitigated by its solid-state stability, though gloves and argon handling are advised .

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